Cas no 2309536-80-7 (1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine)

1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine 化学的及び物理的性質
名前と識別子
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- (2-bromo-5-methoxyphenyl)(3-(difluoromethyl)azetidin-1-yl)methanone
- (2-bromo-5-methoxyphenyl)-[3-(difluoromethyl)azetidin-1-yl]methanone
- 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine
-
- インチ: 1S/C12H12BrF2NO2/c1-18-8-2-3-10(13)9(4-8)12(17)16-5-7(6-16)11(14)15/h2-4,7,11H,5-6H2,1H3
- InChIKey: WLCYEULBYLFZHE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C=C1C(N1CC(C(F)F)C1)=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 311
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 29.5
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6554-5253-2μmol |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6554-5253-5μmol |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6554-5253-40mg |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6554-5253-10μmol |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6554-5253-30mg |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6554-5253-2mg |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6554-5253-100mg |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6554-5253-50mg |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6554-5253-75mg |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6554-5253-5mg |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine |
2309536-80-7 | 5mg |
$103.5 | 2023-09-08 |
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidineに関する追加情報
Introduction to 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine (CAS No. 2309536-80-7)
1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2309536-80-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural features of this molecule, particularly the presence of a bromo group at the 2-position of the benzoyl moiety and a difluoromethyl substituent on the azetidine ring, contribute to its unique chemical properties and reactivity, which are exploited in various synthetic pathways and biological assays.
The 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine molecule is characterized by its aromatic benzoyl group and the heterocyclic azetidine ring, which together create a framework that is conducive to interactions with biological targets. The bromo substituent at the 2-position enhances electrophilicity, making it a versatile intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery programs.
The difluoromethyl group at the 3-position of the azetidine ring is another key feature that influences the compound's behavior. This moiety is known to improve metabolic stability and binding affinity in drug molecules. Recent studies have highlighted the role of difluoromethyl groups in enhancing pharmacokinetic properties, particularly in terms of reducing susceptibility to enzymatic degradation. This has led to their widespread incorporation into lead compounds across various therapeutic areas.
In recent years, there has been growing interest in exploring the pharmacological potential of azetidine derivatives. The azetidine ring, being a five-membered heterocycle, mimics natural bioactive scaffolds such as piperidines and pyrrolidines, which are prevalent in many approved drugs. The compound 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine represents an advanced scaffold that combines these features with additional functional groups to enhance its biological profile.
One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The presence of both electrophilic and nucleophilic centers allows for diverse synthetic modifications, enabling chemists to tailor its properties for specific applications. For instance, the bromo group can be readily displaced by nucleophiles under mild conditions, while the difluoromethyl group can participate in further functionalization strategies.
Recent research has demonstrated the application of 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine in developing novel inhibitors for enzymes involved in inflammatory pathways. In particular, studies have shown that derivatives of this compound exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in managing pain and inflammation. The structural motif of this molecule allows for selective binding to these enzymes, potentially leading to fewer side effects compared to existing therapies.
The synthesis of 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine involves multi-step organic transformations that highlight modern synthetic methodologies. The benzoyl moiety is typically introduced via acylation reactions, while the azetidine ring is formed through cyclization processes. The incorporation of the difluoromethyl group often requires specialized fluorination techniques, such as electrochemical or metal-catalyzed fluorination methods.
The pharmacokinetic profile of compounds like 1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine is another area of active investigation. Computational modeling and experimental studies have been employed to predict how structural modifications affect absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These studies are crucial for optimizing drug candidates before they enter clinical trials.
In conclusion,1-(2-bromo-5-methoxybenzoyl)-3-(difluoromethyl)azetidine (CAS No. 2309536-80-7) is a versatile and highly functionalized compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for synthetic chemists and medicinal biologists alike. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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